![molecular formula C21H24N2O7 B14351411 Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 92885-39-7](/img/structure/B14351411.png)
Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features multiple functional groups, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the methylcarbamoyl and ethyl ester groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and automated systems to maintain consistency and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact while maximizing output.
化学反応の分析
Types of Reactions
Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor agonism/antagonism.
類似化合物との比較
Similar Compounds
Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate: shares similarities with other bicyclic compounds, such as norbornene derivatives and other oxabicyclo compounds.
Norbornene derivatives: These compounds have a similar bicyclic structure but differ in functional groups and substitution patterns.
Oxabicyclo compounds: These compounds contain an oxygen bridge in their bicyclic structure, similar to the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
92885-39-7 |
|---|---|
分子式 |
C21H24N2O7 |
分子量 |
416.4 g/mol |
IUPAC名 |
ethyl 5,6-bis(methylcarbamoyloxymethyl)-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-4-27-19(24)16-15(12-8-6-5-7-9-12)17-13(10-28-20(25)22-2)14(18(16)30-17)11-29-21(26)23-3/h5-9,17-18H,4,10-11H2,1-3H3,(H,22,25)(H,23,26) |
InChIキー |
IBKDDKWHULHQAS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2C(=C(C1O2)COC(=O)NC)COC(=O)NC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


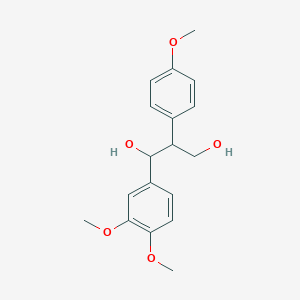
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
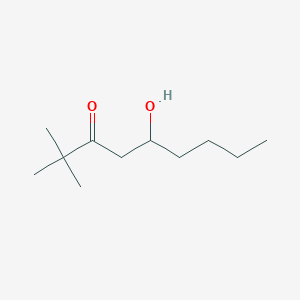
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
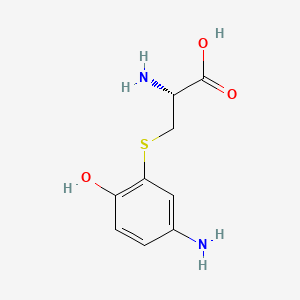
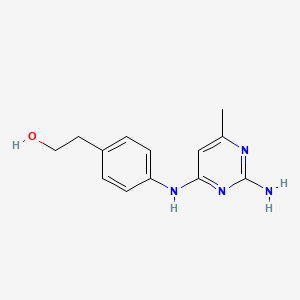
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
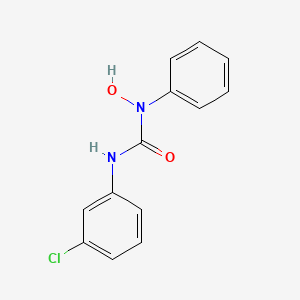
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
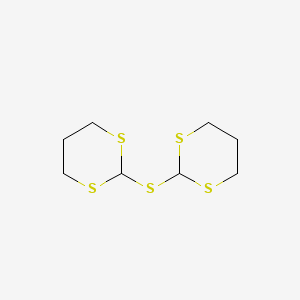
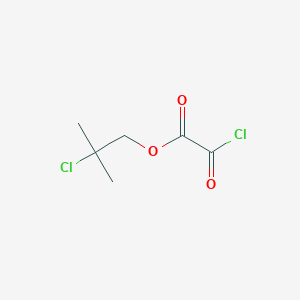
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)


